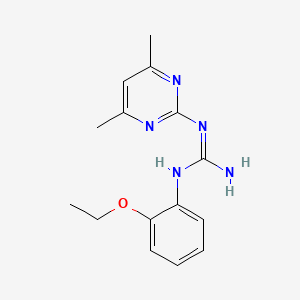
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has been widely studied due to its potential therapeutic applications. It belongs to the family of quinazolinone derivatives, which have shown promising results in various fields of research.
作用机制
The mechanism of action of 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, it has been reported to act on various molecular targets such as kinases, enzymes, and receptors. It has been found to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. It has also been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine in the brain. In addition, it has been found to modulate the activity of various receptors such as the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone has been reported to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit angiogenesis, which are crucial processes for cancer cell growth and survival. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation.
实验室实验的优点和局限性
The advantages of using 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, its limitations include its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the research on 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone.
合成方法
The synthesis of 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the reaction of 2-phenylacetonitrile with 3-methyl-2-butanone in the presence of potassium hydroxide and acetic acid. The resulting product is then subjected to a reaction with 2-aminobenzoic acid in the presence of acetic anhydride and pyridine to obtain 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone. This synthesis method has been reported to have a high yield and purity of the final product.
科学研究应用
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
3-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19-16(12-11-13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17(19)20/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOUEMIBFMQVRP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

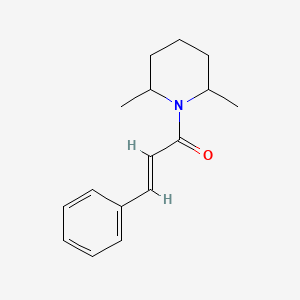
![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)
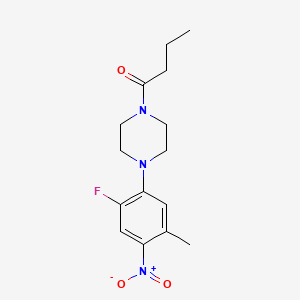
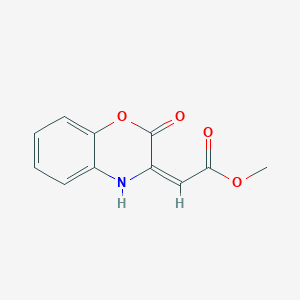

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)
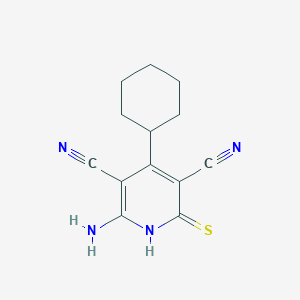
![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)
![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)
